

Chemical structure and properties of Besifovir dipivoxil maleate

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Compound of Interest

Compound Name: Besifovir dipivoxil maleate

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An In-Depth Technical Guide to Besifovir Dipivoxil Maleate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Besifovir dipivoxil maleate is a novel acyclic nucleotide phosphonate exhibiting potent antiviral activity against the hepatitis B virus (HBV). As a prodrug, it undergoes intracellular metabolism to its active diphosphate metabolite, which effectively inhibits HBV polymerase, a critical enzyme in the viral replication cycle. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and key experimental protocols related to **besifovir dipivoxil maleate**, intended to serve as a valuable resource for researchers and professionals in the field of drug development.

Chemical Structure and Properties

Besifovir dipivoxil maleate is the orally bioavailable prodrug of besifovir. The dipivoxil ester and maleate salt moieties enhance its absorption and overall pharmacokinetic profile.

Chemical Structure:

• IUPAC Name: (2Z)-But-2-enedioic acid;[[1-[(2-aminopurin-9-yl)methyl]cyclopropyl]oxymethyl-(2,2-dimethylpropanoyloxymethoxy)phosphoryl]oxymethyl 2,2-dimethylpropanoate[1]



CAS Number: 1039623-01-2[2]

Molecular Formula: C26H38N5O12P[2]

Molecular Weight: 643.58 g/mol [2]

SMILES: CC(C)(C)C(=0)OCOP(=0)(COC1(CC1)Cn2cnc3cnc(N)nc32)OCOC(=0)C(C)
 (C)C.C(=C/C(=0)O)/C(=0)O[3]

Physicochemical Properties:

A summary of the key physicochemical properties of besifovir dipivoxil is presented in the table below. It is important to note that some of these values are predicted based on computational models.

Property	Value	Source
Water Solubility	0.744 mg/mL	ALOGPS (Predicted)
logP	1.39	ALOGPS (Predicted)
pKa (Strongest Acidic)	16.67	Chemaxon (Predicted)
pKa (Strongest Basic)	3.58	Chemaxon (Predicted)

Mechanism of Action

Besifovir dipivoxil maleate is a prodrug that is converted intracellularly to its active form, besifovir diphosphate. This active metabolite acts as a competitive inhibitor of the hepatitis B virus (HBV) DNA polymerase.

The mechanism of action involves the following key steps:

- Cellular Uptake: Besifovir dipivoxil maleate is absorbed and enters hepatocytes.
- Intracellular Metabolism: Inside the hepatocyte, esterases cleave the pivaloyloxymethyl groups, releasing the monophosphate form of besifovir. Cellular kinases then further phosphorylate the monophosphate to the active diphosphate metabolite.

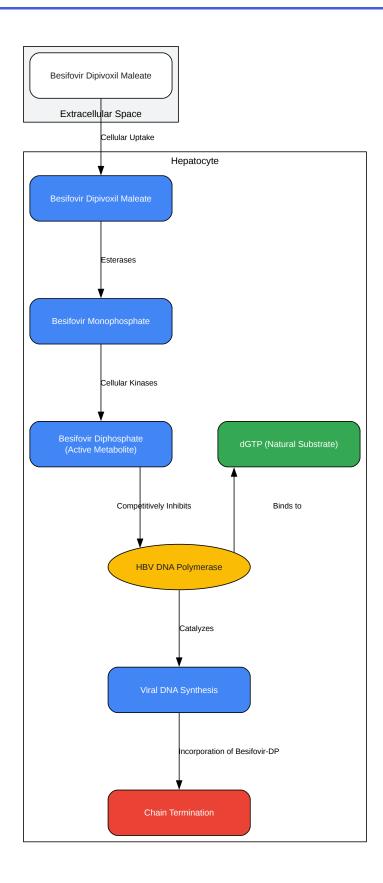






- Inhibition of HBV Polymerase: Besifovir diphosphate, being a structural analog of the natural substrate deoxyguanosine triphosphate (dGTP), competes for the active site of the HBV DNA polymerase.
- Chain Termination: Upon incorporation into the growing viral DNA chain, besifovir lacks the 3'-hydroxyl group necessary for the formation of the next phosphodiester bond, leading to premature termination of DNA synthesis and halting viral replication.





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Caption: Intracellular activation and mechanism of action of Besifovir.



Experimental Protocols

This section outlines the general methodologies for key experiments used to characterize the antiviral activity of besifovir.

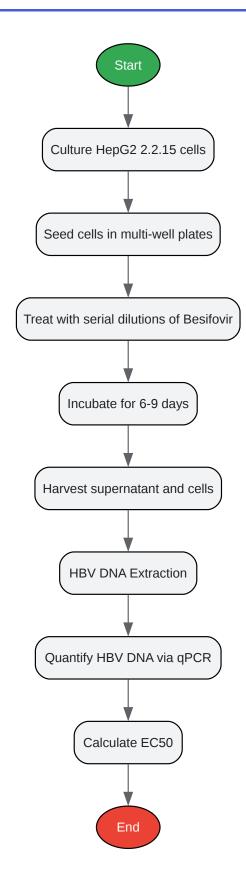
In Vitro Antiviral Activity Assay

Objective: To determine the concentration of besifovir that effectively inhibits HBV replication in a cell-based model.

Methodology:

- Cell Culture: HepG2 2.2.15 cells, which are human hepatoblastoma cells stably transfected with the HBV genome, are cultured in appropriate media (e.g., DMEM supplemented with fetal bovine serum and antibiotics).
- Compound Treatment: Cells are seeded in multi-well plates and treated with serial dilutions
 of besifovir dipivoxil maleate. A vehicle control (e.g., DMSO) and a positive control
 (another known HBV inhibitor) are included.
- Incubation: The treated cells are incubated for a period of 6-9 days, with media and compound being refreshed every 2-3 days.
- Quantification of Viral Replication:
 - Extracellular HBV DNA: Supernatants are collected, and viral particles are precipitated.
 HBV DNA is then extracted and quantified using quantitative real-time PCR (qPCR).
 - Intracellular HBV DNA: Cells are lysed, and intracellular HBV DNA replicative intermediates are extracted and quantified by qPCR or Southern blot analysis.
- Data Analysis: The 50% effective concentration (EC₅₀), the concentration at which 50% of viral replication is inhibited, is calculated by plotting the percentage of inhibition against the drug concentration and fitting the data to a dose-response curve.





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Caption: Workflow for in vitro antiviral activity assay.



HBV Polymerase Inhibition Assay

Objective: To directly measure the inhibitory effect of the active metabolite of besifovir on the enzymatic activity of HBV polymerase.

Methodology:

- Enzyme and Substrate Preparation:
 - Recombinant HBV polymerase is purified.
 - A DNA or RNA template-primer is designed to mimic the natural substrate for the polymerase.
 - The active metabolite, besifovir diphosphate, is synthesized.
- Reaction Mixture: A reaction mixture is prepared containing the HBV polymerase, the template-primer, a mixture of dNTPs (including a radiolabeled or fluorescently labeled dNTP), and varying concentrations of besifovir diphosphate.
- Reaction Initiation and Termination: The reaction is initiated by the addition of the enzyme or dNTPs and incubated at an optimal temperature (e.g., 37°C). The reaction is stopped after a defined time by adding a quenching solution (e.g., EDTA).
- Product Analysis: The products of the polymerase reaction (extended primers) are separated from the unincorporated nucleotides using methods such as gel electrophoresis or filter binding assays.
- Quantification and Data Analysis: The amount of incorporated labeled nucleotide is quantified. The 50% inhibitory concentration (IC₅₀), the concentration of the inhibitor that reduces enzyme activity by 50%, is determined by plotting the percentage of polymerase activity against the inhibitor concentration.





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Caption: Workflow for HBV polymerase inhibition assay.

Conclusion

Besifovir dipivoxil maleate represents a significant advancement in the treatment of chronic hepatitis B. Its potent inhibition of HBV polymerase, coupled with a favorable pharmacokinetic profile as a prodrug, underscores its clinical utility. The experimental protocols detailed in this guide provide a foundational framework for the continued investigation and characterization of this and other novel antiviral agents. A thorough understanding of its chemical properties and mechanism of action is paramount for the scientific community to further optimize and develop more effective therapies against HBV.

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